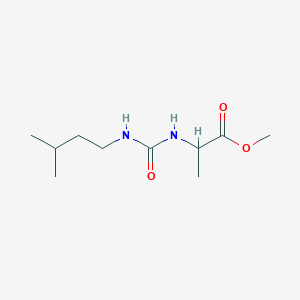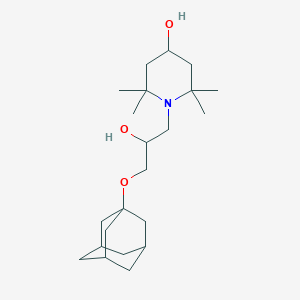
1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is an interesting compound due to its unique structure and diverse potential applications. The presence of both adamantane and tetramethylpiperidinyl groups contributes to its distinct physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. Starting with adamantan-1-ol, an intermediate is formed through a reaction with epichlorohydrin under basic conditions, yielding a glycidyl ether. This intermediate then reacts with 2,2,6,6-tetramethylpiperidin-4-ol under controlled conditions to form the final product.
Industrial Production Methods
Industrial production generally utilizes efficient catalytic processes to maximize yield. High-pressure reactors and continuous flow systems are often employed to maintain optimal reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various types of reactions including:
Oxidation: : Undergoes oxidation reactions to form corresponding oxides.
Reduction: : Can be reduced to yield simpler alcohols and hydrocarbons.
Substitution: : Undergoes nucleophilic substitution reactions due to the reactive hydroxyl and ether groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reactions are generally carried out in polar solvents under mild to moderate temperature conditions.
Major Products
Major products from these reactions often include more oxidized forms, reduced hydrocarbons, and substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used in organic synthesis as a building block for more complex molecules due to its reactive groups.
Biology
In biological studies, it serves as a probe for studying molecular interactions and structural biology due to its stability and distinct steric properties.
Medicine
Research has explored its potential as a pharmacological agent, particularly in designing drugs that target specific molecular pathways.
Industry
In industry, it is utilized in the development of advanced materials, including polymers and coatings, due to its robust structural properties.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The adamantan-1-yloxy moiety enhances lipophilicity, aiding in membrane permeability, while the tetramethylpiperidinyl group provides steric bulk that influences binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-piperidine
1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-tetramethylpiperidine
1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-methylpiperidine
Uniqueness
Compared to these similar compounds, 1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol stands out due to the presence of four methyl groups on the piperidine ring, which significantly impacts its chemical reactivity and physical properties.
This concludes the detailed article on this compound. If there's anything more specific you'd like to know, just let me know.
Eigenschaften
IUPAC Name |
1-[3-(1-adamantyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-20(2)11-18(24)12-21(3,4)23(20)13-19(25)14-26-22-8-15-5-16(9-22)7-17(6-15)10-22/h15-19,24-25H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZDOABOJRWRRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)

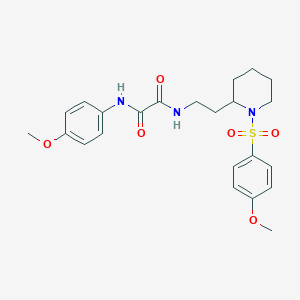
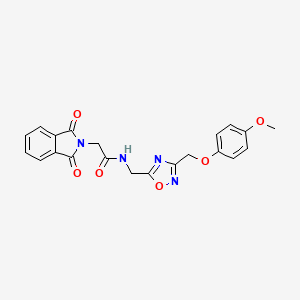
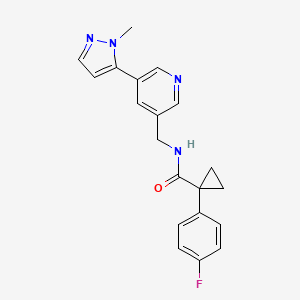
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2355731.png)
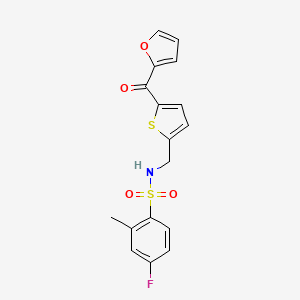
![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)
![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2355736.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2355737.png)
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)
